2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. The structure features a 4-fluorophenyl substituent at the 3-position of the pyrimidoindole ring and a sulfanyl-linked acetamide group with a 4-fluorobenzyl moiety at the N-terminus. The dual 4-fluorophenyl groups suggest strategic design to enhance target binding via hydrophobic and π-π interactions, while the sulfanyl group may contribute to hydrogen bonding or redox stability.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F2N4O2S/c26-16-7-5-15(6-8-16)13-28-21(32)14-34-25-30-22-19-3-1-2-4-20(19)29-23(22)24(33)31(25)18-11-9-17(27)10-12-18/h1-12,29H,13-14H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGZBSHGTZJTGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)NCC4=CC=C(C=C4)F)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide typically involves multi-step organic reactions The process begins with the preparation of the pyrimido[5,4-b]indole core, which is achieved through a series of cyclization reactionsThe final step involves the formation of the sulfanyl-acetamide linkage through nucleophilic substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction parameters, leading to efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular pathways.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific molecular targets involved in diseases such as cancer.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and modulating various cellular pathways. This interaction is mediated by the compound’s unique structure, which allows it to fit into the active sites of target proteins and disrupt their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and analogs:
Key Findings:
Core Structure Impact : Pyrimido[5,4-b]indole derivatives (target compound, Compound 27, Compound 8) exhibit distinct activity profiles compared to indole-based analogs (Compound 4f, 37). The fused pyrimidine ring may enhance rigidity and target specificity .
Fluorination Effects: The 4-fluorophenyl group in the target compound and Compound 8 improves binding affinity to hydrophobic pockets in proteins, as seen in TLR4 ligands .
Substituent Flexibility : Alkyl chains (e.g., isopentyl in Compound 27) enhance membrane permeability, while aromatic N-substituents (e.g., 4-fluorobenzyl in the target compound) favor receptor interactions .
Synthetic Routes : The target compound and analogs are synthesized via HATU-mediated coupling () or TFAA-activated acetylation (), indicating versatility in derivatization .
Research Implications
- Target Selectivity : The dual 4-fluorophenyl groups in the target compound may confer selectivity for TLR4 over other TLRs, a hypothesis supported by activity trends in structurally related compounds .
- Metabolic Stability : The sulfanyl group in the target compound could reduce oxidative metabolism compared to ether or amine linkages in analogs .
- Crystallographic Data : highlights the role of X-ray crystallography in confirming molecular conformations, though data specific to the target compound are lacking .
Biological Activity
The compound 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates elements of pyrimidine and indole, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 408.44 g/mol. The structure includes a sulfanyl group and an acetamide functional group, contributing to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H18F2N4O2S |
| Molar Mass | 408.44 g/mol |
| Functional Groups | Sulfanyl, Acetamide |
Anticancer Potential
Recent studies have indicated that compounds similar to the target molecule exhibit significant anticancer activity. For instance, pyrimidine derivatives have been shown to inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The incorporation of fluorinated phenyl groups enhances the lipophilicity and bioavailability of these compounds, potentially leading to improved therapeutic efficacy against tumors.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes relevant to disease pathways:
- Cholinesterases : Preliminary data suggest that the compound may possess inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases such as Alzheimer's. IC50 values for related compounds in this class range from 10 μM to 30 μM, indicating moderate potency compared to established inhibitors like donepezil.
- Cyclooxygenase (COX) : Similar structures have demonstrated anti-inflammatory properties by inhibiting COX enzymes, which play a vital role in the inflammatory response.
Antimicrobial Activity
Research indicates that derivatives of this compound may exhibit antimicrobial properties against various pathogens. For example, compounds featuring similar scaffolds have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported as low as 8 μg/mL for certain derivatives.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Binding : The sulfanyl group may facilitate binding to enzyme active sites, altering their conformation and inhibiting their function.
- Cellular Uptake : The presence of fluorinated groups enhances membrane permeability, allowing for greater intracellular concentrations.
- Signal Pathway Modulation : By interacting with various receptors or proteins involved in signaling pathways, the compound could modulate critical cellular processes such as apoptosis and proliferation.
Case Studies
Several studies have been conducted on analogs of this compound:
- Study on Anticancer Activity : A recent investigation into pyrimidine derivatives demonstrated that specific modifications led to enhanced cytotoxicity against breast cancer cell lines (IC50 = 12 μM).
- Antimicrobial Efficacy : A series of sulfanylacetamides were tested against Staphylococcus aureus and Escherichia coli, showing promising results with MIC values ranging from 5 μg/mL to 15 μg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
